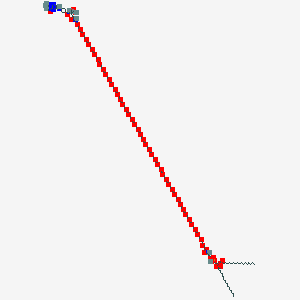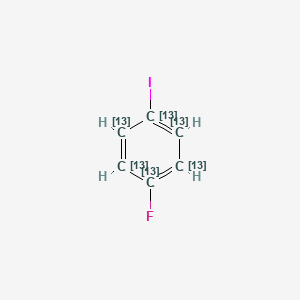
4-Fluoroiodobenzene-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoroiodobenzene-13C6 is a compound where the benzene ring is substituted with both fluorine and iodine atoms, and the carbon atoms in the benzene ring are labeled with the isotope carbon-13. This labeling makes it particularly useful in various scientific research applications, especially in the field of drug development and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoroiodobenzene-13C6 typically involves the halogenation of benzene derivatives. One common method is the iodination of fluorobenzene using iodine and a suitable oxidizing agent under controlled conditions. The carbon-13 labeling is achieved by using carbon-13 labeled benzene as the starting material .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoroiodobenzene-13C6 undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in cross-coupling reactions with palladium catalysts to form carbon-carbon and carbon-nitrogen bonds.
Oxidation and Reduction: Though less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Aplicaciones Científicas De Investigación
4-Fluoroiodobenzene-13C6 is extensively used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of metabolic pathways using carbon-13 labeling.
Medicine: In drug development and pharmacokinetics to trace the distribution and metabolism of drugs.
Industry: In the production of radiolabeled compounds for imaging and diagnostic purposes
Mecanismo De Acción
The mechanism of action of 4-Fluoroiodobenzene-13C6 involves its incorporation into larger molecules where it can act as a tracer. The carbon-13 labeling allows for precise tracking of the compound through various biological pathways using techniques like NMR spectroscopy. This helps in understanding the pharmacokinetics and metabolic profiles of drugs .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoroiodobenzene: The non-labeled version of the compound.
4-Bromofluorobenzene: Another halogenated benzene derivative.
4-Chlorofluorobenzene: Similar structure with chlorine instead of iodine
Uniqueness
The uniqueness of 4-Fluoroiodobenzene-13C6 lies in its carbon-13 labeling, which makes it an invaluable tool in research applications requiring precise tracking and quantitation. This isotopic labeling distinguishes it from other similar compounds and enhances its utility in scientific studies .
Propiedades
Fórmula molecular |
C6H4FI |
|---|---|
Peso molecular |
227.955 g/mol |
Nombre IUPAC |
1-fluoro-4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6H4FI/c7-5-1-3-6(8)4-2-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
KGNQDBQYEBMPFZ-IDEBNGHGSA-N |
SMILES isomérico |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1F)I |
SMILES canónico |
C1=CC(=CC=C1F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


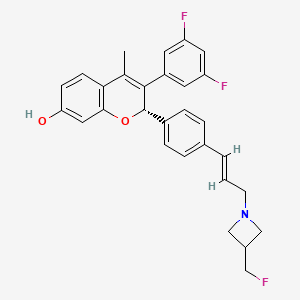
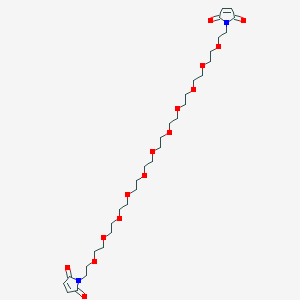


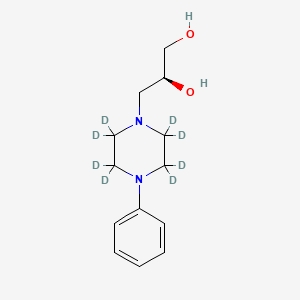
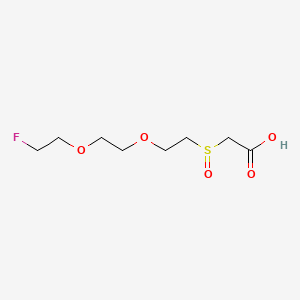

![N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide](/img/structure/B12417692.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12417696.png)
![(1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol](/img/structure/B12417698.png)
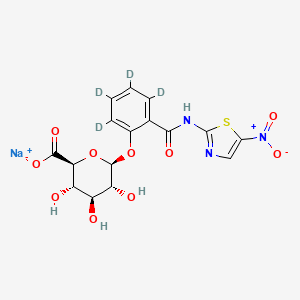
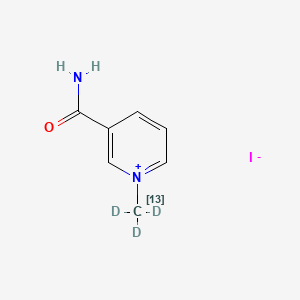
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12417710.png)
